molecular formula C8H12N2O2 B2682068 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1006453-04-8

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2682068
CAS No.: 1006453-04-8
M. Wt: 168.196
InChI Key: LEEJKQABVVGZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2. It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with butanoic acid derivatives. One common method is the alkylation of 4-methyl-1H-pyrazole with a suitable butanoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is not fully understood. studies suggest that it may exert its effects through the inhibition of specific enzymes and signaling pathways. For example, it may inhibit certain kinases or modulate the activity of transcription factors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-boronic acid: This compound is similar in structure but contains a boronic acid group instead of a butanoic acid chain.

    4-(1H-pyrazol-4-yl)benzoic acid: This compound has a benzoic acid group instead of a butanoic acid chain.

    4-((1H-imidazol-1-yl)methyl)benzoic acid: This compound features an imidazole ring instead of a pyrazole ring.

Uniqueness

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanoic acid chain. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEJKQABVVGZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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